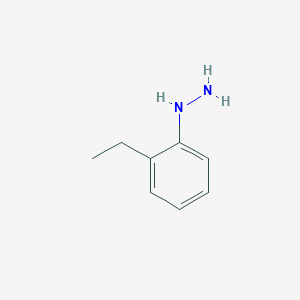

(2-Ethylphenyl)hydrazine

Vue d'ensemble

Description

(2-Ethylphenyl)hydrazine is a hydrazine derivative with the chemical formula C8H12N2. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Méthodes De Préparation

Traditional Batch Synthesis of (2-Ethylphenyl)hydrazine

Diazotization and Reduction Steps

The foundational batch method involves diazotizing 2-ethylaniline with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt intermediate . Subsequent reduction using sodium sulfite (Na₂SO₃) in concentrated sulfuric acid (H₂SO₄) yields this compound hydrochloride. Patel and Desai (2013) reported a 92% yield with no need for chromatographic purification, as the product precipitates directly from the reaction mixture . The exothermic nature of diazotization necessitates precise temperature control to avoid decomposition, a challenge in large-scale batch reactors .

Optimization of Reaction Parameters

Critical parameters include:

-

Molar ratios : A 1:1.1 ratio of 2-ethylaniline to NaNO₂ ensures complete diazotization .

-

Temperature : Diazotization below 5°C minimizes side reactions like phenol formation .

-

Reduction time : Extended reduction periods (2–3 hours) improve hydrazine stability but increase energy costs .

Industrial-Scale Production Methods

Patent Innovations in Pipeline Reactors

A Chinese patent (CN104744295A) discloses a dedicated continuous flow device comprising two tubular reactors and a reaction kettle . Key features include:

-

Temperature control : Jacketed reactors maintain 15–80°C for diazotization and 70–95°C for reduction .

-

Scalability : Parallel reactor operation enables metric-ton production without yield loss .

Operational Protocol for Large-Scale Synthesis

-

Feedstock preparation : 2-ethylaniline is mixed with HCl (1:1.2 molar ratio) and fed into the first reactor .

-

Diazotization : NaNO₂ solution is introduced at 80°C, achieving complete conversion in 60 seconds .

-

Reduction : Na₂SO₃ solution reduces the diazonium salt in a second reactor (30.5 minutes residence time) .

Comparative Analysis of Synthesis Methods

Table 1: Batch vs. Continuous Flow Performance

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 87–92% | 94% |

| Purity (pre-purification) | 95% | 99% |

| Reaction Time | 3–4 hours | 31 minutes |

| Scalability | Limited | High |

The continuous flow method reduces reagent waste and eliminates manual handling of unstable diazonium salts, addressing occupational safety concerns .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Ethylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazines.

Applications De Recherche Scientifique

Chemical Synthesis

Hydrazone Formation

One significant application of (2-Ethylphenyl)hydrazine is its role in the formation of hydrazones through condensation reactions. These hydrazones are crucial intermediates in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. The reaction typically involves the condensation of this compound with carbonyl compounds, leading to the formation of hydrazones that can undergo further transformations, such as 3,3-sigmatropic shifts, enhancing their utility in synthetic pathways .

Pharmaceutical Intermediates

Substituted phenylhydrazines, including this compound, serve as important intermediates in the synthesis of various drugs. They are utilized in creating compounds with antibacterial, antiviral, and anticancer properties. For instance, derivatives of phenylhydrazine have been explored for their potential in treating diabetes and hypertension . These compounds often exhibit significant biological activity due to their ability to interact with biological targets effectively.

Biological Studies

Anticancer Research

Research has indicated that hydrazine derivatives can exhibit cytotoxic effects against cancer cells. Studies have shown that this compound can induce apoptosis in certain cancer cell lines. This property makes it a candidate for further investigation in cancer therapeutics . The mechanistic studies reveal that these compounds may influence cell cycle regulation and DNA repair pathways, suggesting a nuanced role in mediating cellular responses to genotoxic stress .

Genotoxicity Studies

Investigations into the genotoxic potential of hydrazines have revealed conflicting results regarding their mutagenicity. While some studies indicate that hydrazines can cause DNA damage, others show no significant mutagenic effects under specific conditions. This inconsistency highlights the need for further research to clarify the implications of this compound exposure in biological systems .

Environmental Applications

Pollutant Degradation

this compound has been studied for its potential in environmental remediation processes. Its reactivity allows it to participate in degradation pathways for certain pollutants, particularly those involving nitrogen-containing compounds. This application is particularly relevant in wastewater treatment and soil remediation efforts where hydrazines can help break down harmful substances .

Toxicological Considerations

Despite its applications, this compound poses certain toxicological risks. It is essential to consider its potential health effects, including carcinogenicity and cytotoxicity. Regulatory assessments have classified hydrazines as probable human carcinogens based on animal studies showing tumorigenic effects . Thus, safety measures must be implemented when handling this compound in both laboratory and industrial settings.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Formation of hydrazones; pharmaceutical intermediates | Key role in drug development |

| Biological Studies | Anticancer research; genotoxicity studies | Potential for therapeutic use; conflicting mutagenicity data |

| Environmental Applications | Pollutant degradation | Relevant for wastewater treatment and soil remediation |

| Toxicological Considerations | Carcinogenic potential | Requires careful handling due to health risks |

Mécanisme D'action

The mechanism of action of (2-Ethylphenyl)hydrazine involves its ability to form hydrazones with carbonyl compounds. This reaction can interfere with various biochemical processes by inhibiting enzyme activity or altering the structure of biomolecules. The molecular targets and pathways involved include:

Enzyme Inhibition: By forming hydrazones, this compound can inhibit the activity of enzymes that rely on carbonyl groups for their function.

Biochemical Pathways: It can disrupt metabolic pathways by altering the structure of key intermediates.

Comparaison Avec Des Composés Similaires

(2-Ethylphenyl)hydrazine can be compared with other similar compounds, such as:

Phenylhydrazine: Similar in structure but lacks the ethyl group, making it less reactive in certain reactions.

4-Methoxyphenylhydrazine: Contains a methoxy group, which can influence its reactivity and applications.

4-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

The uniqueness of this compound lies in its ethyl group, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and pharmaceutical production.

Activité Biologique

(2-Ethylphenyl)hydrazine, a hydrazine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been investigated for its pharmacological properties, including anti-inflammatory and anticancer activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula: CHN

- Molecular Weight: 152.20 g/mol

- CAS Number: 2733210

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethyl aniline with hydrazine hydrate. The process can yield various derivatives that may exhibit differing biological activities. A notable method includes the formation of this compound hydrochloride, which serves as an intermediate in the synthesis of other pharmacologically relevant compounds such as 7-ethyltryptophol, an important precursor for anti-inflammatory drugs like etodolac .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of this compound could inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase enzymes, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

Hydrazines, including this compound, have been evaluated for their anticancer potential. A recent investigation into various hydrazine derivatives showed promising results in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells via oxidative stress pathways .

3. Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Hydrazines are known to produce hepatotoxic effects and have been classified as potential carcinogens. Long-term exposure can lead to severe health implications, including damage to the liver and kidneys .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Toxicity | Hepatotoxicity and potential carcinogenicity |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of hydrazine derivatives, including this compound, revealed that these compounds significantly reduced inflammation markers in animal models. The study highlighted a reduction in prostaglandin synthesis, indicating a mechanism similar to NSAIDs .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound derivatives effectively inhibited the growth of various cancer cell lines. The mechanism was attributed to increased oxidative stress leading to cell death. The binding affinities of these compounds with key proteins involved in cancer progression were analyzed using molecular docking studies .

Propriétés

IUPAC Name |

(2-ethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPOWXCLWLEKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941096 | |

| Record name | (2-Ethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-06-2 | |

| Record name | (2-Ethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.